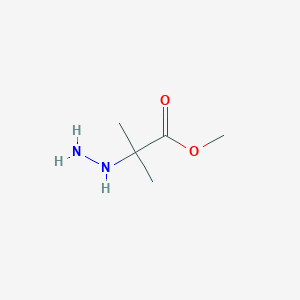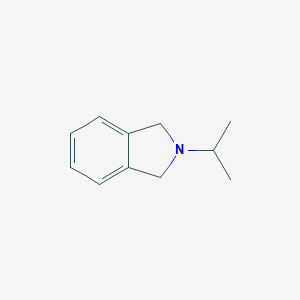
3-((Methylthio)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methylthio)methyl)pyrrolidin-3-amine, also known as MTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MTMP belongs to the class of thiol-containing compounds, which are known to possess unique biological properties.
Mechanism Of Action
The exact mechanism of 3-((Methylthio)methyl)pyrrolidin-3-amine's action is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and behavioral processes.
Biochemical And Physiological Effects
3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders.
Advantages And Limitations For Lab Experiments
3-((Methylthio)methyl)pyrrolidin-3-amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and administration of 3-((Methylthio)methyl)pyrrolidin-3-amine in laboratory experiments.
Future Directions
There are several future directions for research on 3-((Methylthio)methyl)pyrrolidin-3-amine, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the elucidation of its exact mechanism of action. Moreover, further studies are needed to evaluate the safety and efficacy of 3-((Methylthio)methyl)pyrrolidin-3-amine in preclinical and clinical settings. Overall, 3-((Methylthio)methyl)pyrrolidin-3-amine represents a promising candidate for the development of novel therapeutics in various fields of research.
Synthesis Methods
3-((Methylthio)methyl)pyrrolidin-3-amine can be synthesized through the reaction of 3-pyrrolidinone with methylthiomethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-((Methylthio)methyl)pyrrolidin-3-amine as a white crystalline solid.
Scientific Research Applications
3-((Methylthio)methyl)pyrrolidin-3-amine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, ovarian cancer, and prostate cancer. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
125033-05-8 |
|---|---|
Product Name |
3-((Methylthio)methyl)pyrrolidin-3-amine |
Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
InChI Key |
ZDRJIKXMJRPFAB-UHFFFAOYSA-N |
SMILES |
CSCC1(CCNC1)N |
Canonical SMILES |
CSCC1(CCNC1)N |
synonyms |
3-Pyrrolidinamine,3-[(methylthio)methyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




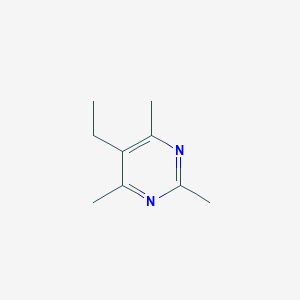
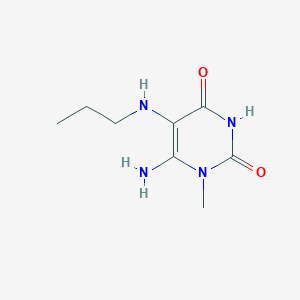


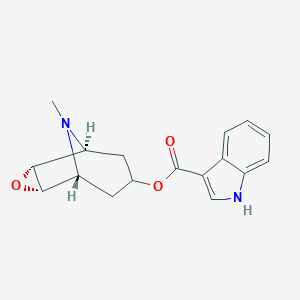


![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
